(3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol
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Overview
Description
(3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound that features an oxazole ring substituted with a benzyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with 2-bromo-3-methylbut-2-enal in the presence of a base, followed by cyclization to form the oxazole ring. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The oxazole ring can be reduced to an oxazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: (3-benzyl-5-methyl-1,2-oxazol-4-yl)formaldehyde, (3-benzyl-5-methyl-1,2-oxazol-4-yl)carboxylic acid.
Reduction: (3-benzyl-5-methyl-1,2-oxazolin-4-yl)methanol.
Substitution: 3-(4-nitrobenzyl)-5-methyl-1,2-oxazol-4-yl)methanol, 3-(4-bromobenzyl)-5-methyl-1,2-oxazol-4-yl)methanol.
Scientific Research Applications
(3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The benzyl and methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-benzyl-5-methyl-1,2-oxazol-4-yl)formaldehyde
- (3-benzyl-5-methyl-1,2-oxazol-4-yl)carboxylic acid
- (3-benzyl-5-methyl-1,2-oxazolin-4-yl)methanol
Uniqueness
(3-benzyl-5-methyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 4-position allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2624135-06-2 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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